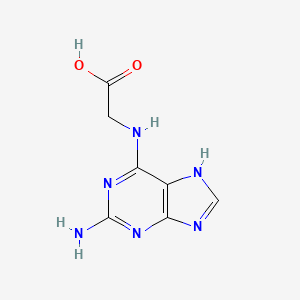

N-(2-amino-9H-purin-6-yl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-amino-9H-purin-6-yl)glycine (NAPG) is an organic compound that has been found to have numerous applications in scientific research. NAPG is a derivative of the purine family, which is a group of compounds that are widely distributed in nature. NAPG is a versatile compound that can be synthesized and used in a variety of laboratory settings. It is used as a reagent in organic synthesis and as a substrate in biochemical and physiological studies. In addition, NAPG has been found to have potential applications in drug design, biochemistry, and pharmacology.

Scientific Research Applications

Antiviral Agents

The compound is used in the synthesis of antiviral agents . For instance, it is used in the synthesis of ganciclovir , a medication used to treat or prevent cytomegalovirus infections .

Pharmaceutical Impurity Standard

It is used as a pharmaceutical impurity standard . This helps in the quality control and validation processes in the pharmaceutical industry.

Enzymatic Synthesis of 2′-deoxyguanosine

The compound finds its uses in the enzymatic synthesis of 2′-deoxyguanosine . This is a component of DNA and its synthesis is crucial in genetic research and applications.

Synthesis of 9-Alkyl Purines

It is used in the synthesis of 9-alkyl purines . These are a class of chemical compounds which have potential therapeutic applications.

Synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) Derivatives

The compound is used in the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives have potential applications in medicinal chemistry.

Antimicrobial Activity

Some trisubstituted purinyl thioureido derivatives of the compound have been synthesized and evaluated for their in vitro antimicrobial activity against Gram positive and Gram negative bacteria .

DNA Oxidation Studies

The compound is used in ultrasensitive determination of DNA oxidation products by gas chromatography-tandem mass spectrometry . This is crucial in understanding the role of antioxidants in the prevention of oxidative damage.

Analgesic Applications

Some novel compounds synthesized from this compound have been measured for their in vivo analgesic activities . Most of them were defined as good analgesics.

Mechanism of Action

Target of Action

It is related to acyclovir , a medication primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles. Other uses include prevention of cytomegalovirus infections following transplant and severe complications of Epstein-Barr virus infection .

Mode of Action

Given its structural similarity to acyclovir , it may also act as a guanosine analogue antiviral drug. Acyclovir is selectively converted into a monophosphate form by viral thymidine kinase, which is far more effective (3000 times) in herpes simplex virus-infected cells than in uninfected cells .

Biochemical Pathways

The compound may be involved in the synthesis of peptide nucleic acid (PNA) adenine monomer and oligomers . .

Pharmacokinetics

Given its structural similarity to acyclovir , it may have similar pharmacokinetic properties. Acyclovir is poorly absorbed in the gut and is used more frequently in topical and intravenous (IV) formulations .

Result of Action

If it acts similarly to acyclovir , it may interfere with the replication of viral DNA, thereby inhibiting the spread of the virus in the body .

properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H4,8,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUGGBKXRNSOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-9H-purin-6-yl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)

![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)

![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)